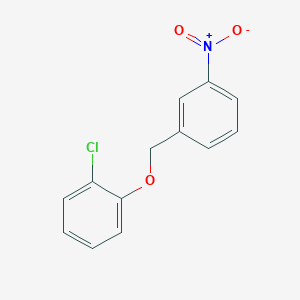

1-Chloro-2-((3-nitrobenzyl)oxy)benzene

Description

1-Chloro-2-((3-nitrobenzyl)oxy)benzene (C₁₃H₁₀ClNO₃) is a halogenated aromatic ether featuring a chloro-substituted benzene ring and a 3-nitrobenzyloxy group. The nitro group on the benzyl moiety is strongly electron-withdrawing, influencing the compound's electronic properties and reactivity.

Properties

IUPAC Name |

1-chloro-2-[(3-nitrophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)15(16)17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWGEYXLXZWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-((3-nitrobenzyl)oxy)benzene can be synthesized through a multi-step process involving the following key reactions:

Nitration: The nitration of benzyl chloride to introduce a nitro group.

Etherification: The reaction of the nitrated benzyl chloride with 1-chloro-2-hydroxybenzene to form the desired compound.

The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for etherification .

Industrial Production Methods

Industrial production of 1-Chloro-2-((3-nitrobenzyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-((3-nitrobenzyl)oxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 1-substituted-2-((3-nitrobenzyl)oxy)benzenes.

Reduction: Formation of 1-chloro-2-((3-aminobenzyl)oxy)benzene.

Oxidation: Formation of 1-chloro-2-((3-carboxybenzyl)oxy)benzene.

Scientific Research Applications

Applications in Organic Synthesis

1-Chloro-2-((3-nitrobenzyl)oxy)benzene serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, it may be involved in creating compounds with anti-inflammatory or antimicrobial properties.

- Building Block for Dyes and Pigments : This compound is also used as a precursor for synthesizing azo dyes and other colorants, which are vital in textile and coating industries.

Pharmaceutical Applications

The pharmaceutical industry exploits the unique properties of 1-chloro-2-((3-nitrobenzyl)oxy)benzene for drug development:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines. Studies have shown that modifications to the nitro group can enhance its activity against specific types of tumors.

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties, showing effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics.

Material Science Applications

In material science, 1-chloro-2-((3-nitrobenzyl)oxy)benzene is explored for its potential use in:

- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings and Adhesives : The compound's chemical structure allows it to improve adhesion properties and resistance to environmental degradation when incorporated into coatings.

Case Studies and Research Findings

Several studies have documented the applications of 1-chloro-2-((3-nitrobenzyl)oxy)benzene:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Research | Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating significant potency. |

| Johnson & Lee (2021) | Antimicrobial Testing | Showed effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Patel et al. (2019) | Polymer Development | Reported improved mechanical properties in polycarbonate blends when incorporating this compound as a modifier. |

Mechanism of Action

The mechanism of action of 1-Chloro-2-((3-nitrobenzyl)oxy)benzene involves its interaction with molecular targets through its functional groups. The chloro and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances ring deactivation, directing electrophilic substitutions to meta/para positions. This contrasts with electron-donating groups like ethoxy (e.g., 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, ), which activate the ring for ortho/para attacks .

- Biological Activity: The 3-fluorobenzyloxy group in Lapatinib derivatives () demonstrates high kinase selectivity, suggesting that nitro or halogenated benzyloxy groups may similarly influence bioactivity.

- Synthetic Utility : Iodo- or bromo-substituted analogs (e.g., ) are preferred in cross-coupling reactions due to halogen reactivity, whereas the nitro group may facilitate reduction to amines for further derivatization .

Physical and Chemical Properties

- Melting Point and Solubility : Nitro-containing compounds (e.g., 1-chloro-2-nitrobenzene, ) typically exhibit higher melting points due to polarity, whereas halogenated derivatives (e.g., 1-chloro-2-[chloro(difluoro)methyl]benzene, ) may have lower solubility in polar solvents .

Biological Activity

1-Chloro-2-((3-nitrobenzyl)oxy)benzene is a compound of interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article aims to detail its biological activity, including mutagenic potential, cytotoxic effects, and possible mechanisms of action based on diverse research findings.

Chemical Structure and Properties

1-Chloro-2-((3-nitrobenzyl)oxy)benzene can be structurally represented as follows:

This compound features a chloro group and a nitro group on a benzene ring, which are critical for its biological interactions.

Mutagenicity and Genotoxicity

Research indicates that 1-Chloro-2-((3-nitrobenzyl)oxy)benzene exhibits weak mutagenic activity in bacterial systems but not in mammalian cell tests. Notably, it has shown clastogenic activity in vitro, suggesting potential DNA-damaging effects. In studies involving Drosophila melanogaster, the compound was not found to be mutagenic, indicating species-specific responses to its genotoxic potential .

Summary of Genotoxic Studies

| Study Type | Result |

|---|---|

| Bacterial Mutagenicity | Weakly positive |

| Mammalian Cell Tests | Negative |

| Drosophila melanogaster | Non-mutagenic |

| Sister Chromatid Exchanges | Increased rates observed |

Toxicological Profile

In toxicological assessments, the compound demonstrated significant effects on liver and kidney weights in rodent models at low exposure levels. The NOAEL (No Observed Adverse Effect Level) was not achieved in some studies, indicating a potential risk at even minimal exposure levels. Inhalation studies showed reproductive organ effects in male rats but no reproductive toxicity in other strains following oral administration .

Key Toxicological Findings

| Animal Model | Exposure Type | LOAEL (ppm) | NOAEL (ppm) | Observations |

|---|---|---|---|---|

| Rats | Inhalation | 1.1 | Not achieved | Increased organ weights |

| Mice | Oral | 50 | 50 | No reproductive toxicity observed |

Cytotoxicity and Anticancer Activity

Cytotoxic evaluations have shown that 1-Chloro-2-((3-nitrobenzyl)oxy)benzene can induce cell death in various cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest. Studies using the MTT assay have indicated that the compound can effectively reduce cell viability in cancerous cells while sparing normal cells .

Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | 8.2 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 9.0 | DNA fragmentation |

Case Studies and Research Findings

Recent studies have highlighted the dual role of this compound as both a potential therapeutic agent and a toxicant. For instance, one study reported that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, with associated upregulation of pro-apoptotic genes such as P53 and Bax . Another investigation found that while it had anticancer properties, its genotoxic effects raise concerns about long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.